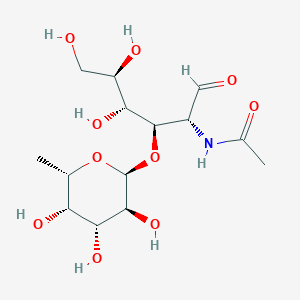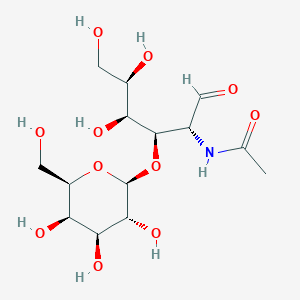
2-Aminoethyl methanethiosulfonate hydrobromide
説明
2-Aminoethyl methanethiosulfonate hydrobromide, commonly referred to as AEMT, is a bromide salt of the thiol-containing compound 2-aminoethyl methanethiosulfonate. AEMT has been used in a variety of scientific research applications, such as protein engineering, biochemistry, and molecular biology. It has also been used to study the effects of thiol-containing compounds on proteins and enzymes.
科学的研究の応用
Protein Engineering
MTSEA is a sulfhydryl-reactive compound that is commonly used in protein engineering to study cysteine residues on proteins . By forming mixed disulfide linkages, researchers can investigate the structural and functional roles of cysteine residues within proteins. This is particularly useful in understanding protein folding, stability, and function.
Electrophysiology
In electrophysiological studies, MTSEA provides functional information about the relative positions of amino acids within ion channels . It is used to probe binding site electrostatic interactions, which can reveal insights into the gating mechanisms of ion channels and the effects of various drugs on these channels.
Biochemical Assays
MTSEA can be utilized in biochemical assays to modify cysteine residues selectively. This selective reactivity allows for the precise labeling of proteins, which is essential for assays that measure protein interactions, enzyme activities, or other biochemical properties .
Neurobiology
Researchers in neurobiology use MTSEA to study the function of neurotransmitter receptors and transporters . By modifying specific cysteine residues, scientists can investigate the structure-activity relationships of these proteins, which is crucial for understanding synaptic transmission and the action of psychoactive drugs.
Pharmacology
In pharmacological research, MTSEA is employed to identify the binding sites of drugs on their target proteins . This information is vital for drug design and development, as it helps in creating more effective and selective therapeutic agents.
Chemical Biology
MTSEA is also used in chemical biology to synthesize other organic compounds, such as fluorescent labeling reagents . These compounds are then used in various applications, including imaging, diagnostics, and therapeutic interventions.
作用機序
Target of Action
The primary targets of 2-Aminoethyl Methanethiosulfonate Hydrobromide, also known as AMTS-HBr or MTSEA, are thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .
Mode of Action
AMTS-HBr is a thiol-reactive compound . It specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target molecules, which can lead to changes in biological processes .
Biochemical Pathways
AMTS-HBr is used to probe the structures of various receptors, including the acetylcholine receptor channel , the GABA receptor channel , and lactose permease . By modifying these receptors, AMTS-HBr can affect the biochemical pathways they are involved in . For example, modification of the acetylcholine receptor can impact neurotransmission, while modification of lactose permease can affect lactose transport .
Pharmacokinetics
Given its reactivity with thiols, it is likely that amts-hbr is rapidly metabolized in the body .
Result of Action
The result of AMTS-HBr’s action depends on the specific target molecule and the biological context. For example, in the case of the acetylcholine receptor, AMTS-HBr modification can alter the receptor’s function, potentially affecting neurotransmission . Similarly, modification of lactose permease can impact lactose transport .
Action Environment
The action of AMTS-HBr can be influenced by various environmental factors. For instance, the presence of other thiol-containing molecules can compete with the target molecule for reaction with AMTS-HBr . Additionally, factors such as pH and temperature can affect the rate of the reaction between AMTS-HBr and thiols . It should be stored in a dry place, avoiding contact with oxygen, light, and humid environments .
特性
IUPAC Name |
2-methylsulfonylsulfanylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGEUBCWCKGMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637186 | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl methanethiosulfonate hydrobromide | |
CAS RN |
16599-33-0 | |
| Record name | 16599-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminoethyl methanethiosulphonate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















